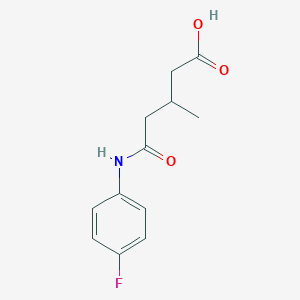
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as HPA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. HPA-1 is a sulfonamide derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) commonly used in the production of dyes and pigments. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymatic pathways involved in cell growth and proliferation. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of inflammation and the modulation of the immune system. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to increase the activity of natural killer cells, which are involved in the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide for lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a potential cancer therapy. However, one limitation of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One promising area is the development of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration route for N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, as well as to assess its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and to identify other potential therapeutic targets for the compound. Finally, studies are needed to assess the potential side effects and toxicity of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in both animals and humans.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of anthracene-9,10-dione with 3-chloropropanol in the presence of a strong base, followed by sulfonation with sulfuric acid. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has shown potential in a variety of scientific research applications. One of the most promising areas is in the field of cancer research. N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to occur through the induction of apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C17H15NO5S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO5S/c19-10-4-9-18-24(22,23)14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
Clave InChI |
PBDIPYKJQFUUBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
